![molecular formula C18H16N4 B10816579 1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-661798 is a chemical compound with the molecular formula C18H16N4 and a molecular weight of 288.35 . It is known for its role as an androgen receptor modulator, which makes it significant in various scientific research fields .
Méthodes De Préparation
The synthesis of WAY-661798 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .
Analyse Des Réactions Chimiques
WAY-661798 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
WAY-661798 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: Investigated for its role in modulating androgen receptors, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, particularly in conditions related to androgen receptor modulation.
Industry: Utilized in the development of new materials and compounds due to its unique chemical properties
Mécanisme D'action
WAY-661798 exerts its effects by binding to androgen receptors, thereby modulating their activity. This interaction influences various molecular pathways, including those involved in gene expression and cellular signaling. The exact mechanism involves the formation of a ligand-receptor complex, which then interacts with specific DNA sequences to regulate the transcription of target genes .
Comparaison Avec Des Composés Similaires
WAY-661798 can be compared with other androgen receptor modulators such as:
- WAY-204688
- WAY-100135
- WAY-123398
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. WAY-661798 is unique due to its specific molecular configuration, which provides distinct binding properties and biological effects .
Propriétés
Formule moléculaire |
C18H16N4 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1-methyl-2-(1-methyl-3-phenylpyrazol-4-yl)benzimidazole |
InChI |
InChI=1S/C18H16N4/c1-21-12-14(17(20-21)13-8-4-3-5-9-13)18-19-15-10-6-7-11-16(15)22(18)2/h3-12H,1-2H3 |
Clé InChI |
YSISLADEWSMKEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816498.png)
![1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10816504.png)
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B10816510.png)
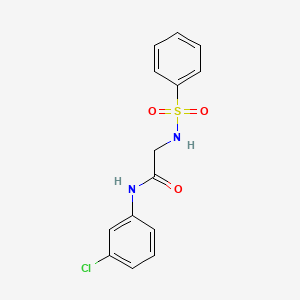
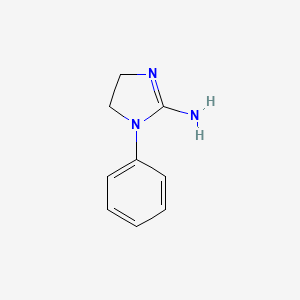
![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
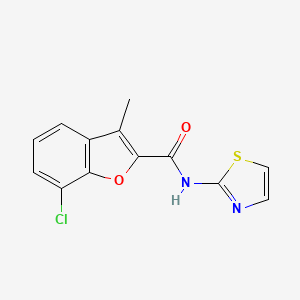
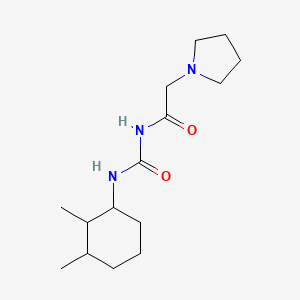


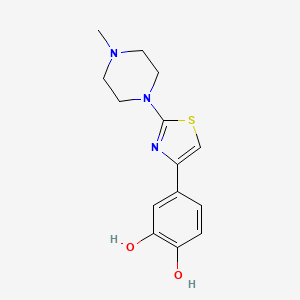
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)